molecular formula C17H18N4O4 B2935015 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE CAS No. 1428349-31-8

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE

Cat. No.: B2935015
CAS No.: 1428349-31-8
M. Wt: 342.355
InChI Key: KJARBGQYBNEHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the oxazole, furan, and oxadiazole rings. These components are then linked together through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-13(11(2)24-19-10)5-6-15(22)21-8-12(9-21)17-18-16(20-25-17)14-4-3-7-23-14/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJARBGQYBNEHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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